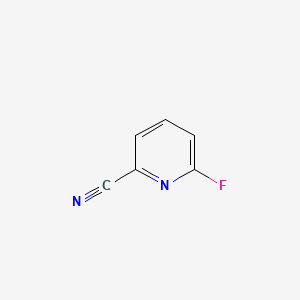

2-Cyano-6-fluoropyridine

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental scaffolds in the development of a vast array of chemical entities. openaccessjournals.comglobalresearchonline.net Their unique chemical and physical properties make them indispensable in both academic research and industrial applications, particularly in the realms of pharmaceuticals and agrochemicals. globalresearchonline.netlifechemicals.com

Pyridine as a Core Heterocyclic Scaffold in Bioactive Molecules

The pyridine ring is a ubiquitous structural motif found in numerous naturally occurring and synthetic bioactive compounds. lifechemicals.comnih.govmdpi.com Its presence is noted in essential biomolecules like vitamins (niacin and pyridoxine), coenzymes (NAD and NADP), and a variety of alkaloids. nih.govdovepress.combeilstein-journals.org The pyridine scaffold is a key component in a significant number of FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.comdovepress.comresearchgate.net The versatility of the pyridine ring allows for easy functionalization, enabling chemists to modulate the pharmacological activity of molecules. nih.gov This structural framework often enhances water solubility and can be crucial for the molecule's interaction with biological targets. nih.govajrconline.org

The Strategic Role of Fluorine in Modifying Chemical and Biological Properties of Organic Molecules

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's properties. tandfonline.comnih.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com This is due to fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.comnumberanalytics.com These attributes can profoundly influence a molecule's physicochemical and biological profile. tandfonline.comnumberanalytics.com

Fluorination generally increases the lipophilicity of a molecule, a critical factor for its ability to cross biological membranes. numberanalytics.comwikipedia.org While the effect can vary depending on the specific fluorination pattern, enhanced lipophilicity often leads to improved bioavailability. numberanalytics.comnih.govnih.govresearchgate.net The octanol-water partition coefficient (logP), a measure of lipophilicity, has been shown to be a good indicator of membrane permeability. nih.govnih.govresearchgate.netugent.be Studies have demonstrated a strong correlation between logP values and membrane partitioning for series of fluorinated compounds. nih.govnih.govadvanceseng.com

The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage. tandfonline.comnih.gov By strategically placing fluorine atoms at sites susceptible to metabolic attack, the metabolic stability of a drug can be significantly improved. tandfonline.comnumberanalytics.comnih.gov This can lead to a longer half-life in the body, allowing for less frequent dosing. wikipedia.org Fluorine substitution can also alter the routes of metabolism, potentially avoiding the formation of toxic metabolites. wikipedia.organnualreviews.org

The introduction of fluorine can enhance the binding affinity of a molecule to its biological target. tandfonline.comnih.gov The highly electronegative nature of fluorine can lead to favorable polar interactions, including hydrogen bonds and multipolar interactions, within the binding pocket of a protein. numberanalytics.comontosight.ai Furthermore, fluorination can influence the conformation of a molecule, pre-organizing it for optimal binding. nih.govontosight.ai While the effects can be complex and context-dependent, the strategic placement of fluorine can lead to more potent and selective drugs. nih.govacs.org

Importance of 2-Cyano-6-fluoropyridine as a Synthetic Building Block

This compound is a valuable and versatile building block in organic synthesis. thermofisher.comsigmaaldrich.com The presence of both a cyano group and a fluorine atom on the pyridine ring imparts unique reactivity to the molecule. These electron-withdrawing groups make the pyridine ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity makes it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ossila.com

Prevalence in Drug Discovery and Development

Fluorinated pyridines are prevalent motifs in pharmaceutical research and development due to their ability to enhance the drug-like properties of molecules. chim.itacs.org The introduction of fluorine can improve metabolic stability, binding affinity, and bioavailability. mdpi.com The fluoropyridine moiety is found in numerous drug candidates and approved pharmaceuticals. nih.govacs.org For instance, the difluoromethyl group, when incorporated into pyridine rings, can produce potential candidates for new drugs. chemeurope.comuni-muenster.de The precise placement of this group within the molecule is crucial for its efficacy. chemeurope.comuni-muenster.de

The development of radiolabeled fluoropyridines, particularly those containing fluorine-18 (B77423), is significant for Positron Emission Tomography (PET) imaging, a key tool in drug discovery and development. nih.gov This technique allows for the in vivo tracking of drug distribution and pharmacokinetics. nih.gov

Table 1: Examples of Fluorinated Pyridines in Drug Discovery

| Compound/Intermediate | Therapeutic Area/Application | Significance |

| Fluorine-18-labelled fluoropyridines | PET Imaging in Drug Discovery | Enables in vivo visualization of drug distribution and pharmacokinetics. nih.gov |

| Difluoromethylated pyridines | General Drug Candidates | The difluoromethyl group can enhance the properties of bioactive molecules. chemeurope.comuni-muenster.de |

| Fluorinated Piperidines (from Fluoropyridines) | Pharmaceutical Building Blocks | Used to create complex and conformationally diverse bioactive molecules. chim.itnih.gov |

| 2-Cyano-3-fluoropyridine (B1310978) | Intermediate for Drug Synthesis | A key building block for synthesizing various pharmaceuticals. nbinno.com |

Utility in Agrochemical Research and Development

The agrochemical industry has also significantly benefited from the unique properties of fluorinated pyridines. nih.govacs.org Over half of the pesticides introduced in the last two decades contain fluorine. nih.gov Trifluoromethylpyridine (TFMP) derivatives, in particular, are crucial components in many modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchoutreach.org The presence of the trifluoromethyl group often enhances the potency and selectivity of these products. researchoutreach.org

The synthesis of these agrochemicals often relies on key fluorinated pyridine intermediates. For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is a high-demand starting material for several crop protection products. researchoutreach.org The development of synthetic routes to various TFMP isomers has been a major focus, enabling the production of a wide range of effective agrochemicals. nih.gov

Table 2: Fluorinated Pyridines in Agrochemicals

| Agrochemical Class | Example Compound/Intermediate | Key Features and Applications |

| Herbicides | Flazasulfuron | Utilizes a fluorinated building block in its synthesis. researchoutreach.org |

| Insecticides | Chlorfluazuron, Flonicamid, Pyridalyl | These compounds, containing trifluoromethylpyridine structures, exhibit superior pest control. researchoutreach.org |

| Fungicides | Fluazinam | A potent fungicide that interferes with fungal respiration. researchoutreach.org |

| Intermediates | 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) | A critical starting material for numerous crop-protection products. researchoutreach.org |

Applications in Materials Science

The application of fluorinated pyridines extends into the realm of materials science, where their unique properties are harnessed to create high-performance materials. acs.orgmdpi.com Fluorinated polymers and network materials often exhibit enhanced thermal stability, chemical resistance, and specific hydrophobic or oleophobic characteristics. mdpi.com Perfluoropyridine (PFPy), for instance, is a highly reactive molecule used in the synthesis of fluoropolymers and complex fluorinated materials. mdpi.comresearchgate.net

The reactivity of the C-F bond in fluorinated pyridines allows for their use as building blocks in polymer synthesis. mdpi.com They can be incorporated into polymer backbones or used to modify existing polymers to impart desired fluorinated properties. mdpi.com The development of synthetic methods to produce these fluorinated monomers is crucial for advancing the field of high-performance materials. mdpi.comresearchgate.net

Table 3: Applications of Fluorinated Pyridines in Materials Science

| Material Type | Key Fluorinated Pyridine | Properties and Applications |

| Fluoropolymers | Perfluoropyridine (PFPy) | Used to create polymers with high thermal stability and chemical resistance. mdpi.comresearchgate.net |

| Fluorinated Network Materials | Perfluoropyridine (PFPy) | Employed as a building block for complex, cross-linked materials. mdpi.comresearchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | This compound | Can be used in the synthesis of materials for electronic devices. chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOLTPVZQXTZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558612 | |

| Record name | 6-Fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-15-9 | |

| Record name | 6-Fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyano 6 Fluoropyridine and Its Derivatives

De Novo Synthesis Strategies for the Pyridine (B92270) Ring System

The construction of the 2-cyano-6-fluoropyridine ring from acyclic precursors offers a powerful approach to introduce the desired substituents with high regiocontrol. Several classical and modern synthetic methods can be adapted for this purpose.

Modified Hantzsch Synthesis Approaches for Fluorinated Pyridines

The Hantzsch pyridine synthesis is a well-established multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.netwikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. researchgate.net To apply this methodology for the synthesis of fluorinated pyridines, fluorinated building blocks can be employed. For instance, a fluorinated β-ketoester could be utilized as one of the key starting materials.

A plausible modified Hantzsch-type synthesis for a precursor to this compound could involve the condensation of a suitable aldehyde, a β-ketoester, and a fluorinated β-aminocrotononitrile. The subsequent aromatization of the resulting dihydropyridine (B1217469) would yield the pyridine ring with the desired substitution pattern. Challenges in this approach include the availability and stability of the requisite fluorinated starting materials and controlling the regioselectivity of the condensation.

Cycloaddition and Annulation Reactions for Fluorinated Pyridine Scaffolds

Cycloaddition and annulation reactions provide a versatile and atom-economical route to construct the pyridine ring. rsc.org Inverse-electron-demand Diels-Alder reactions, for example, can be employed where an electron-poor diene reacts with an electron-rich dienophile. researchgate.net In the context of this compound synthesis, a strategy could involve the reaction of a 1,2,4-triazine (B1199460) with a fluorinated enamine or ynamine. The initial cycloaddition adduct would then undergo a retro-Diels-Alder reaction, extruding a molecule of nitrogen to afford the fluorinated pyridine ring.

Another powerful strategy is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. nih.govresearchgate.net This method allows for the rapid assembly of highly substituted pyridines. A hypothetical pathway to a this compound derivative could involve the cobalt-catalyzed cycloaddition of a diyne with a fluorinated nitrile. The regioselectivity of such cycloadditions is a critical aspect and is often influenced by the nature of the catalyst and the steric and electronic properties of the substrates.

Transition-Metal-Catalyzed Cyclization Processes

Transition-metal catalysis offers a broad spectrum of reactions for the synthesis of heterocyclic compounds, including pyridines. nih.govresearchgate.net Palladium, rhodium, and cobalt complexes are commonly employed to catalyze cyclization reactions that form the pyridine ring from various acyclic precursors. For the synthesis of this compound, a potential strategy involves the transition-metal-catalyzed cyclization of a suitably functionalized acyclic precursor containing the requisite fluorine and cyano functionalities or their precursors.

One such approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate that subsequently cyclizes and dehydrates to the pyridine. wikipedia.orgorganic-chemistry.orgjk-sci.com By employing a fluorinated enamine and an ethynylketone bearing a cyano group (or a precursor), it is conceivable to construct the this compound scaffold. The reaction conditions, particularly the temperature required for the cyclodehydration step, would need to be optimized to accommodate the specific substrates. organic-chemistry.org

Introduction of the Fluoro and Cyano Functionalities into Pyridine Systems

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine or fluorinated pyridine ring. This approach is often more practical when suitable starting materials are readily available.

Direct Cyanation Approaches

The introduction of a cyano group onto a pyridine ring can be achieved through various direct cyanation methods. These methods typically involve the activation of the pyridine ring towards nucleophilic attack by a cyanide source.

A widely used and effective method for the introduction of a cyano group at the 2-position of a pyridine ring is the Reissert-Henze reaction. nii.ac.jpresearchgate.net This reaction involves the treatment of a pyridine N-oxide with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, in the presence of an activating agent like benzoyl chloride or dimethylcarbamoyl chloride. chemicalbook.com The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. scripps.eduresearchgate.netwikipedia.org

For the synthesis of this compound, this methodology would start with 6-fluoropyridine N-oxide. The reaction with a cyanide source and an acylating agent would lead to the formation of an intermediate dihydropyridine, which then eliminates the elements of the acylating agent's conjugate acid to afford the aromatic this compound. A similar transformation has been reported for the synthesis of 2-cyano-3-fluoropyridine (B1310978) from 3-fluoropyridine-N-oxide using trimethylsilyl cyanide, which proceeds in high yield. chemicalbook.com

The reaction conditions for the cyanation of pyridine N-oxides can be tailored to optimize the yield of the desired product. The choice of cyanide source, activating agent, solvent, and temperature all play a crucial role.

Table 1: Examples of Cyanation of Substituted Pyridine N-Oxides

| Starting Material | Cyanide Source | Activating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Amidopyridine N-oxide | KCN | Dimethylcarbamoyl chloride | CH3CN | 120 | Good | chemicalbook.com |

| 3-Fluoropyridine-N-oxide | Trimethylsilyl cyanide | - | Dichloromethane | Reflux | 84 | chemicalbook.com |

| Pyridine N-oxide | KCN | Nitric acid/TFAA | Trifluoroacetic anhydride | - | 52 (average for various pyridines) | thieme-connect.de |

This table presents a selection of reported cyanation reactions on pyridine N-oxides to illustrate the general applicability of the method. Conditions and yields can vary significantly based on the specific substrate.

Selective Fluorination Techniques

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. juniperpublishers.com Several distinct strategies exist for the selective fluorination of pyridine rings.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nucleophiles onto electron-deficient aromatic rings. wikipedia.org The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups, such as a cyano or nitro group, which stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org

In the context of this compound synthesis, SNAr can be employed by reacting a 2-cyano-6-halopyridine (e.g., chloro- or bromo-) with a fluoride (B91410) source. Alternatively, a 2,6-dihalopyridine can be selectively monofluorinated before the cyano group is introduced. The reactivity order for the leaving group is typically F > Cl > Br > I for SNAr reactions, though in fluorination reactions, heavier halogens are replaced by fluoride. acs.org Fluoride is a better leaving group than other halogens in many SNAr contexts once it is on the ring. bath.ac.uk The choice of fluoride salt (e.g., KF, CsF) and a polar aprotic solvent (e.g., DMSO, DMF) is crucial for the reaction's success. researchgate.netgoogleapis.com Phase-transfer catalysts are sometimes used to improve the solubility and reactivity of the fluoride salt. google.comgoogle.com

| Substrate | Fluoride Source | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridines | Cesium fluoride (CsF) | Dimethyl sulfoxide (B87167) (DMSO) | Elevated temperature | Difluorinated pyridines | researchgate.net |

| Pentachloropyridine | Potassium fluoride (KF) | N-methyl-2-pyrrolidone/Toluene | Elevated temperature | 3,5-dichloro-2,4,6-trifluoropyridine | googleapis.com |

| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | Potassium cyanide (KCN) | Water with phase-transfer catalyst | 30 °C | 3-Chloro-2-cyano-5-trifluoromethylpyridine | google.comgoogle.com |

Electrophilic fluorination offers a different mechanistic pathway, involving the reaction of an electron-rich or nucleophilic carbon center with an electrophilic fluorine source ("F⁺"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice for this transformation due to their stability, safety, and selectivity compared to elemental fluorine. wikipedia.orgorganicreactions.org These reagents can be neutral, such as N-fluorobenzenesulfonimide (NFSI), or cationic, like Selectfluor®. wikipedia.orgacsgcipr.org

The direct electrophilic fluorination of a pyridine ring is challenging because the ring nitrogen deactivates it towards electrophilic attack. However, this method can be applied to activated pyridine precursors or used in the synthesis of fluorinated building blocks. researchgate.net For example, N-fluoropyridinium salts themselves can act as fluorinating agents, and their reaction with a base can lead to the formation of 2-fluoropyridine (B1216828) derivatives. researchgate.net

Direct C-H bond functionalization represents a highly efficient and atom-economical approach to synthesis, as it avoids the need for pre-functionalized starting materials. nih.gov The selective conversion of a pyridine C-H bond to a C-F bond is a significant synthetic advancement. One notable method involves the reaction of pyridines and diazines with silver(II) fluoride (AgF₂), which demonstrates high site-selectivity for the C-H bond adjacent to the ring nitrogen (the C2 position). orgsyn.org This approach is tolerant of a wide array of functional groups and electronic variations on the substrate. orgsyn.org Another strategy uses organic photoredox catalysis to generate arene radical cations, which can then react with a fluoride source. nih.gov While this has been demonstrated for various aromatics and heterocycles, achieving precise regioselectivity on a substituted pyridine like 2-cyanopyridine (B140075) remains a key challenge. nih.gov

Chemo- and Regioselective Synthesis of this compound

The successful synthesis of this compound hinges on the principles of chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution). The synthetic route must install the fluoro and cyano groups at the C2 and C6 positions, respectively, without affecting other parts of the molecule or causing substitution at the C3, C4, or C5 positions.

The electronic nature of the pyridine ring inherently directs its reactivity. The nitrogen atom is electron-withdrawing, which makes the carbon atoms at the ortho (2, 6) and para (4) positions electron-deficient. This electronic bias makes these positions the primary sites for nucleophilic attack. Therefore, methods like SNAr are naturally regioselective for these positions. Starting with a 2,6-dihalopyridine, a nucleophile like fluoride will preferentially substitute at the 2- or 6-position.

Conversely, direct electrophilic aromatic substitution on an unactivated pyridine ring is difficult and, when it occurs, typically favors the meta (3, 5) positions. The functionalization of pyridine at the meta position often requires more complex strategies, such as the use of directing groups or temporary dearomatization of the ring, which alters its electronic properties. researchgate.netbohrium.comresearchgate.netnih.gov

For the synthesis of this compound, a logical regioselective strategy involves starting with a precursor that already has leaving groups at the desired ortho positions, such as 2,6-dichloropyridine. A sequential SNAr approach can be envisioned:

Selective Monofluorination : Reaction with one equivalent of a fluoride source under carefully controlled conditions to replace one chlorine with fluorine, yielding 2-chloro-6-fluoropyridine.

Palladium-Catalyzed Cyanation : The remaining chlorine at the 2-position is then replaced by a cyano group using a palladium-catalyzed reaction. This step is chemoselective, as the C-Cl bond is more reactive in palladium-catalyzed cross-coupling than the highly stable C-F bond.

This stepwise approach, leveraging the inherent regioselectivity of SNAr on the pyridine ring and the chemoselectivity of palladium catalysis, provides a reliable pathway to control the precise placement of both functional groups, yielding the target this compound.

Protecting Group Strategies in Polyfunctionalized Pyridines

In the synthesis of complex, polyfunctionalized pyridine derivatives, protecting groups are essential tools for achieving chemoselectivity. wikipedia.org These groups are temporarily introduced to mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. jocpr.com The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal (deprotection) without altering the rest of the molecule. wikipedia.org

For pyridine scaffolds bearing multiple reactive sites, such as hydroxyl, amino, or carboxyl groups, in addition to the cyano and fluoro moieties, a well-designed protecting group strategy is paramount. For instance, if a hypothetical derivative of this compound also contained a primary alcohol, a chemist might protect the alcohol as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride) before performing a nucleophilic substitution at the fluorine position. This ensures the nucleophile does not react with the more acidic alcohol proton.

A key concept in advanced synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions in any order. jocpr.com For a pyridine derivative with both an amino and a carboxyl group, the amine could be protected as a fluorenylmethyloxycarbonyl (Fmoc) carbamate (B1207046) (removable with base), while the carboxylic acid is protected as a tert-butyl ester (removable with acid). This allows for selective deprotection and reaction at either site independently. The development of such strategies is a central theme in the synthesis of complex organic molecules. nih.govuniversiteitleiden.nl

Table 1: Examples of Protecting Groups for Common Functionalities in Pyridine Synthesis

| Functional Group | Protecting Group Example | Abbreviation | Deprotection Conditions |

| Amine (-NH₂) | tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amine (-NH₂) | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Alcohol (-OH) | tert-Butyldiphenylsilyl | TBDPS | Fluoride Source (e.g., TBAF) |

| Carboxylic Acid (-COOH) | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) |

| Carbonyl (C=O) | Ethylene Glycol Acetal | - | Aqueous Acid |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and specialty chemicals to reduce environmental impact and improve safety and efficiency. mdpi.com These principles focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. rasayanjournal.co.in The synthesis of this compound and its derivatives is an area where green chemistry can offer significant advantages over traditional methods that often employ toxic reagents and volatile, difficult-to-recover polar solvents. google.com

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. mdpi.com One successful approach is the implementation of reactions in aqueous media or under solvent-free conditions. For the synthesis of 2-cyanopyridines, processes have been developed that utilize an aqueous solvent system. For example, the cyanation of a 2-halopyridine can be achieved using an alkali metal cyanide in water with the aid of a phase-transfer catalyst, such as tricaprylylmethylammonium chloride (Aliquat 336). google.com This method avoids the use of polar aprotic solvents like DMF or DMSO, which are common in such substitution reactions but are difficult to recycle and have associated health risks. google.com

Solvent-free, or neat, reaction conditions represent an even more sustainable alternative, as they eliminate the solvent entirely. mdpi.com While specific solvent-free industrial syntheses for this compound are not widely published, the methodology has been successfully applied to the synthesis of related heterocyclic structures like 3-cyano-2-pyridones, which can be prepared by reacting enaminonitriles with a primary amine without any solvent. researchgate.net These protocols often lead to higher yields, shorter reaction times, and simpler product isolation. rasayanjournal.co.inresearchgate.net

Table 2: Comparison of Traditional vs. Green Solvents in Pyridine Synthesis

| Solvent Type | Example | Green Chemistry Assessment |

| Traditional | Dimethylformamide (DMF) | Unfavored; high boiling point, toxicity concerns. |

| Traditional | Dimethyl sulfoxide (DMSO) | Problematic; difficult to remove, can decompose. |

| Traditional | N-Methyl-2-pyrrolidone (NMP) | Unfavored; reproductive toxicity. |

| Green | Water (H₂O) | Recommended; non-toxic, inexpensive, non-flammable. |

| Green | None (Solvent-Free) | Ideal; eliminates solvent waste and recovery costs. |

Many traditional cyanation reactions rely on heavy metal reagents, such as those containing copper or nickel, which generate toxic effluents and present significant waste disposal challenges. google.com Consequently, there is a strong drive to develop catalyst-free or transition-metal-free synthetic routes.

The synthesis of aminopyridine derivatives from 2-fluoropyridine has been achieved efficiently under catalyst-free conditions. rsc.org In one protocol, 2-fluoropyridine reacts directly with acetamidine (B91507) hydrochloride, which serves as the ammonia source, to yield 2-aminopyridine (B139424) derivatives through nucleophilic substitution and subsequent hydrolysis. rsc.orgdocumentsdelivered.com This demonstrates that the C-F bond in 2-fluoropyridines is sufficiently activated for nucleophilic attack without the need for a transition metal catalyst. This principle can be extended to the synthesis of this compound derivatives, where the introduction of other nucleophiles could potentially proceed without metal catalysis. The development of such transition-metal-free multicomponent reactions is a significant area of current research for the synthesis of N-heterocyclic frameworks. rsc.org

Sustainable reagent development focuses on using raw materials that are less hazardous, more efficient, and ideally renewable. In the context of this compound synthesis, this involves replacing toxic reagents and developing more atom-economical pathways.

A key transformation in the synthesis of many fluoropyridines is the halogen-exchange (Halex) reaction, where a chloro-substituted pyridine is converted to its fluoro-analogue using a fluoride salt like potassium fluoride (KF). google.com While KF is effective, research into alternative fluorinating agents that may be more soluble or reactive under milder conditions is ongoing.

Reactivity and Mechanistic Investigations of 2 Cyano 6 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and 2-Cyano-6-fluoropyridine serves as a prime substrate for such transformations. nih.govacs.orgyoutube.com The presence of electron-withdrawing groups, like the cyano group, activates the pyridine ring, making it more electrophilic and thus more reactive towards nucleophiles. masterorganicchemistry.com

The fluorine atom at the C-6 position is an excellent leaving group in SNAr reactions, a phenomenon often referred to as the "element effect," where fluorine's high electronegativity accelerates the reaction. researchgate.netacs.org This high reactivity allows for the facile introduction of a variety of functional groups onto the pyridine scaffold. nih.govacs.org

This compound readily reacts with a diverse range of nucleophiles under relatively mild conditions. nih.govacs.org This reactivity profile enables the synthesis of a wide array of substituted pyridines.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alcohols and phenols, proceed efficiently to yield the corresponding 6-alkoxy- or 6-aryloxy-2-cyanopyridines. For instance, the reaction with butanol can be used to introduce a butoxy group. nih.gov The use of a strong base like potassium hexamethyldisilazide (KHMDS) in a solvent like dimethylformamide (DMF) facilitates the O-arylation with various carbohydrate alcohols. acs.org

Nitrogen Nucleophiles: Nitrogen nucleophiles, including primary and secondary amines, as well as N-heterocycles like morpholine (B109124) and indole, readily displace the fluorine atom. nih.govresearchgate.net The amination of 2-fluoropyridines using lithium amides can be achieved without the need for a transition-metal catalyst. researchgate.net

Sulfur Nucleophiles: Sulfur-centered nucleophiles, such as thiols, are also effective in displacing the fluorine atom to form 6-thioether-substituted pyridines. nih.govresearchgate.net

The following table summarizes the SNAr reactions of this compound with various nucleophiles:

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Oxygen | Butanol | 6-Butoxy-2-cyanopyridine |

| Nitrogen | Morpholine | 6-Morpholino-2-cyanopyridine |

| Sulfur | Thiophenol | 6-(Phenylthio)-2-cyanopyridine |

In pyridine systems, nucleophilic attack is generally favored at the C-2 (ortho) and C-4 (para) positions because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogen atom. stackexchange.com For this compound, the attack occurs at the C-6 position, which is equivalent to the C-2 position.

Electronic Factors: The strong electron-withdrawing nature of both the cyano group and the fluorine atom significantly enhances the electrophilicity of the pyridine ring, particularly at the positions ortho and para to these groups. The cyano group at C-2 and the fluorine at C-6 work in concert to activate the ring towards nucleophilic attack.

Steric Factors: While electronic effects are dominant, steric hindrance can also play a role in the regioselectivity of SNAr reactions. In cases where multiple reactive sites are present, a bulky nucleophile may preferentially attack the less sterically hindered position. researchgate.net For this compound, the C-6 position is electronically activated and generally accessible to a wide range of nucleophiles.

The cyano group (–CN) at the C-2 position plays a crucial role in activating the pyridine ring for SNAr reactions. Its strong electron-withdrawing ability, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. acs.orgresearchgate.net This electron deficiency makes the ring more susceptible to attack by nucleophiles. The cyano group is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.comresearchgate.net In some systems, the activating effect of a cyano group has been shown to be even greater than that of a fluorine atom. researchgate.net

Displacement of the Fluorine Atom

Reactions Involving the Cyano Group

Beyond its role in activating the pyridine ring, the cyano group itself can undergo a variety of chemical transformations. nih.gov

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. google.comgoogle.com This transformation is a valuable synthetic tool for introducing new functional groups.

Hydrolysis: The hydrolysis of cyanopyridines can be controlled to produce either the corresponding amide (picolinamide derivative) or the carboxylic acid (picolinic acid derivative). google.com For example, treatment of 2,6-dichloro-3-cyano-5-fluoropyridine with a mineral acid can lead to the formation of 2,6-dichloro-5-fluoronicotinic acid. google.com The reaction conditions, such as temperature and the concentration of acid or base, determine the final product. google.com

Alcoholysis: In the presence of an alcohol and an acid or base catalyst, the cyano group can undergo alcoholysis to form an imidate, which can be further hydrolyzed to an ester.

The reactivity of the cyano group provides further avenues for the functionalization of the this compound core, complementing the SNAr reactions at the C-6 position.

Reduction to Aminomethyl Derivatives

The reduction of the cyano group in this compound to an aminomethyl group is a key transformation, yielding (6-Fluoropyridin-2-yl)methanamine, a valuable intermediate in pharmaceutical synthesis. lookchem.com This conversion is typically achieved through catalytic hydrogenation.

Commonly, this reduction is performed using a palladium on charcoal (Pd/C) catalyst in the presence of a strong acid, such as hydrochloric acid (HCl), and a solvent like methanol (B129727). google.com The acidic conditions are crucial to prevent poisoning of the catalyst by the resulting amino group. The reaction proceeds under a hydrogen atmosphere, often at room temperature and atmospheric pressure. google.com

For instance, a mixture of this compound and 5% palladium on charcoal in methanol with concentrated hydrochloric acid can be stirred under a hydrogen atmosphere to produce 2-aminomethyl-6-fluoropyridine hydrochloride. google.com The use of alcohol solvents, particularly methanol, is preferred for this process. google.com

Below is a table summarizing typical conditions for the reduction of this compound:

| Catalyst | Solvent | Acid | Temperature (°C) | Pressure | Product |

| 5% Palladium on Charcoal | Methanol | Hydrochloric Acid | 20 | 1 atm H₂ | (6-Fluoropyridin-2-yl)methanamine hydrochloride |

This table summarizes typical reaction conditions for the reduction of this compound based on literature descriptions. google.com

Cyclization Reactions to Form Fused Heterocycles

This compound serves as a precursor for the synthesis of various fused heterocyclic systems, which are significant scaffolds in medicinal chemistry.

The reactivity of the cyano and fluoro substituents on the pyridine ring allows for its participation in cyclization reactions to form fused heterocycles like thiazolopyridines and imidazopyridines. researchgate.net

The synthesis of thiazolopyridines can be achieved through various routes, often involving the reaction of a pyridine derivative with a sulfur-containing reagent. For example, thiazolopyridines can be synthesized from 3-substituted 4-amino-5-cyanothiazoles. researchgate.net Another approach involves the reaction of 2-amino-3-chloropyridine (B188170) with potassium ethyl xanthate. researchgate.net While direct cyclization of this compound to a thiazolopyridine is not explicitly detailed in the provided context, its derivatives are utilized in such syntheses.

The formation of imidazopyridines is a well-established area of research. researchgate.netnih.gov These syntheses often utilize 2-aminopyridines as starting materials due to their binucleophilic nature. nih.gov For instance, functionalized imidazo[1,2-a]pyridines can be prepared through a one-pot multicomponent reaction involving 2-amino-6-fluoropyridine, an aldehyde, and an isocyanide. rsc.orgresearchgate.net This reaction can be catalyzed by the adducts formed during the in-situ generation of the isocyanide. rsc.org

A variety of imidazopyridine isomers exist, including imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine, and imidazo[1,5-a]pyridine, all of which are important in drug discovery. researchgate.net

The following table highlights a synthetic approach to fluorine-containing imidazopyridines:

| Reactants | Reagents | Conditions | Product |

| 2-amino-6-fluoropyridine, Aldehydes, Isocyanide (in situ generated) | p-Toluenesulfonyl chloride (pTsCl), 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 50 °C, sealed conditions | Fluorine-containing imidazopyridine acetates |

This table illustrates a multicomponent reaction for the synthesis of imidazopyridines from a derivative of this compound. rsc.orgresearchgate.net

Cross-Coupling Reactions at Pyridine Ring Positions

The fluorine atom in this compound is susceptible to displacement via various cross-coupling reactions, enabling the introduction of aryl, alkyl, and amino groups at the C-6 position of the pyridine ring.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction would involve the coupling of an organoboron reagent with the pyridine ring at the C-6 position, displacing the fluorine atom. While direct examples with this compound are not provided in the search results, the arylation of similar fluoropyridine substrates is a well-established method. nih.gov Palladium catalysts, such as Pd(OAc)₂, are commonly employed for the C-H arylation of pyridines using arylboron reagents. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, while the Sonogashira coupling facilitates the reaction of a terminal alkyne with an aryl or vinyl halide. These reactions provide routes to introduce alkenyl and alkynyl groups, respectively.

While specific examples of Heck and Sonogashira couplings directly on this compound are not detailed, the Sonogashira coupling has been successfully applied to functionalize bromo-substituted imidazo[1,2-a]pyridines, which can be derived from aminopyridines. nih.gov This demonstrates the utility of such coupling reactions in modifying pyridine-based heterocyclic systems.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction is highly effective for the amination of aryl halides, including fluoropyridines. researchgate.net The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. researchgate.net

This methodology allows for the coupling of various primary and secondary amines with this compound at the C-6 position. The choice of ligand is crucial for the success of the reaction, with various biaryl phosphine ligands like RuPhos being effective. rsc.org High-throughput experimentation has been utilized to optimize conditions for the Buchwald-Hartwig amination of fluoropyridines. purdue.edu

A representative table of conditions for Buchwald-Hartwig amination is shown below:

| Catalyst System | Base | Solvent | Temperature (°C) | Application |

| Pd(OAc)₂ / RuPhos | Sodium tert-butoxide | Dioxane | 100 | Amination of chloropyridines |

| Pd(II) dimer precatalysts / Biaryl phosphine ligands | Strong base | Various | Room temperature to elevated | General amination of aryl halides |

This table provides an overview of typical conditions for the Buchwald-Hartwig amination reaction based on literature for similar substrates. researchgate.netrsc.org

Dearomatization-Hydrogenation Processes of Fluoropyridines

The conversion of flat, aromatic N-heteroarenes into three-dimensional, saturated heterocycles is a significant transformation in synthetic chemistry, providing access to valuable structural motifs for pharmaceuticals and natural products. researchgate.net However, the dearomatization of pyridines is thermodynamically challenging due to the loss of aromatic resonance energy. researchgate.net Recent advancements have focused on developing catalytic methods to overcome this barrier, with a particular interest in the synthesis of fluorinated piperidines due to the unique conformational and electronic properties that fluorine imparts. chim.itacs.org

A noteworthy strategy involves a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process applied to fluoropyridine precursors. researchgate.netnih.gov This method facilitates the highly diastereoselective formation of a wide array of substituted all-cis-(multi)fluorinated piperidines. nih.gov The process typically begins with a dearomatization event, such as hydroboration or hydrosilylation, followed by the complete saturation of the resulting intermediates through hydrogenation. nih.govacs.orgnih.gov A key challenge in the hydrogenation of fluoropyridines is the prevention of catalyst deactivation and undesired hydrodefluorination side reactions. acs.orgnih.gov Despite these difficulties, rhodium-based catalysts have proven effective in achieving the desired transformation with high selectivity. nih.govnih.gov This DAH strategy has been successfully used to prepare fluorinated piperidines where the fluorine substituents have a defined axial or equatorial orientation. nih.govacs.org

A significant outcome of the dearomatization-hydrogenation of fluoropyridines is the ability to control the stereochemistry of the resulting saturated ring. The rhodium-catalyzed hydroboration/hydrogenation of mono-, di-, and trisubstituted fluoropyridines consistently yields all-cis-(multi)fluorinated piperidines with excellent diastereomeric ratios. nih.gov For instance, the hydrogenation of various fluoropyridine precursors using rhodium catalysts leads to products where the substituents, including fluorine, adopt a cis relationship. chim.itnih.gov

In these reactions, the diastereoselectivity is remarkably high, with the axial orientation of the fluorine atoms being the dominant conformation in many resulting piperidine (B6355638) structures. nih.gov This selective process allows for the synthesis of complex, multi-substituted fluorinated piperidines from readily available fluoropyridines. nih.govsemanticscholar.org The choice of protecting group for the piperidine nitrogen, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), can be crucial for isolating the products in good yield and high diastereoselectivity. semanticscholar.org The versatility of this method enables the reduction of the pyridine ring even in the presence of other aromatic systems, such as phenyl rings. nih.gov

The table below summarizes representative results from the diastereoselective hydrogenation of various fluoropyridines, illustrating the general applicability and high selectivity of the method, which is relevant for substrates like this compound.

| Fluoropyridine Substrate | Protecting Group | Yield | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|---|

| 5-Fluoro-2-phenylpyridine | Cbz | Good | High | semanticscholar.org |

| 3,5-Difluoropyridine | Cbz | 30% | High | semanticscholar.org |

| Multi-substituted monofluoropyridines | Boc/TFAA | Good | High (all-cis) | nih.gov |

| Multi-substituted difluoropyridines | Boc/TFAA | Good | High (all-cis) | nih.gov |

Computational Chemistry and Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reactivity and reaction mechanisms of organic molecules like this compound. nih.govasu.edu These theoretical methods allow for the prediction and interpretation of experimental results by modeling molecular structures, potential energy surfaces, and electronic properties. wisc.edu For substituted pyridines, computational studies can elucidate the factors governing reactivity in processes such as nucleophilic aromatic substitution (SNAr) and cycloadditions. acs.org

DFT calculations are widely employed to understand and predict the chemical reactivity of molecules. asu.eduscirp.org For a compound like this compound, DFT can be used to calculate fundamental properties that dictate its behavior in chemical reactions. The electron-withdrawing properties of both the cyano and fluorine groups activate the pyridine ring, but they do so in a way that can be quantified computationally.

Key reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For SNAr reactions, a low-lying LUMO, influenced by the electron-withdrawing substituents, indicates high electrophilicity at the carbon atoms of the ring. chemrxiv.org

Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecule's surface, identifying electron-deficient (electrophilic) and electron-rich (nucleophilic) sites. chemrxiv.orgrsc.org For this compound, ESP calculations would highlight the electron-deficient nature of the carbon atoms attached to the fluorine and cyano groups, marking them as likely sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, charge delocalization, and the stability arising from hyperconjugative interactions within the molecule. nih.gov

Multivariate linear regression models have been developed that use computationally derived descriptors, such as LUMO energy and ESP values, to accurately predict SNAr reaction rates for a diverse set of electrophiles, including substituted pyridines. chemrxiv.orgnih.gov These models demonstrate a strong correlation between ground-state electronic properties and the free energies of activation (ΔG‡) for these reactions. nih.govrsc.org

| Computational Method | Calculated Property | Predicted Aspect of Reactivity | Source |

|---|---|---|---|

| DFT (B3LYP) | Frontier Molecular Orbitals (HOMO/LUMO) | Electrophilicity/Nucleophilicity, Reaction Pathway | chemrxiv.orgmdpi.com |

| DFT | Molecular Electrostatic Potential (ESP) | Site of Nucleophilic/Electrophilic Attack | chemrxiv.orgrsc.org |

| DFT (M06-2X) | Transition State Energies (ΔG‡) | Reaction Rates, Regioselectivity, Mechanistic Pathways | rsc.orgmdpi.com |

| NBO Analysis | Atomic Charges, Orbital Interactions | Molecular Stability, Charge Delocalization | nih.gov |

Computational chemistry is instrumental in mapping the entire potential energy surface of a reaction, allowing for the detailed elucidation of reaction pathways and the characterization of transient species like intermediates and transition states. acs.orgosti.gov For reactions involving substituted pyridines, DFT calculations can distinguish between competing mechanistic pathways by comparing their activation energy barriers. acs.orgmdpi.com

For example, in nucleophilic aromatic substitution reactions, theoretical calculations can model the formation of the Meisenheimer complex (the σ-complex intermediate) and the subsequent transition state for leaving group departure. nih.gov The calculated stability of these intermediates and the energy of the transition states provide a quantitative basis for understanding reaction rates and selectivity. rsc.org Similarly, in cycloaddition reactions, computational studies can predict whether a reaction will proceed through a concerted or stepwise mechanism and identify the rate-determining step. mdpi.com The influence of catalysts, solvents, and substituent electronic effects on the reaction mechanism can also be effectively modeled. acs.orgresearchgate.net Computational predictions of competitive reaction pathways have been experimentally validated, confirming the power of these methods to steer synthetic outcomes. acs.org

A primary application of computational chemistry in synthesis is the prediction of reaction outcomes, specifically regioselectivity and stereoselectivity. amazonaws.com For this compound, a key question in SNAr reactions is whether a nucleophile will substitute the fluorine at the C6 position or the cyano group at the C2 position (though cyano is a poorer leaving group, substitution is possible under some conditions).

Computational models can predict the regioselectivity of SNAr by calculating and comparing the activation energies for nucleophilic attack at each potential site. nih.govrsc.org Factors influencing this selectivity, such as the electronic effects of substituents and steric hindrance, can be systematically evaluated. researchgate.net For instance, studies on 3-substituted 2,6-dichloropyridines have shown that regioselectivity correlates with the Verloop steric parameter B1 and can be dramatically influenced by the solvent's hydrogen-bond accepting ability (β parameter). researchgate.net For this compound, the greater electronegativity and better leaving group ability of fluorine compared to the cyano group would strongly suggest preferential substitution at the C6 position, a prediction that can be quantified by calculating the transition state energies for both pathways.

In the context of the dearomatization-hydrogenation reactions discussed in section 3.4, computational studies can explain the observed high cis-diastereoselectivity. By modeling the hydrogenation step of the dearomatized intermediate, the transition states leading to different diastereomeric products can be located and their energies compared. The lowest-energy transition state corresponds to the major product observed experimentally, providing a theoretical rationale for the stereochemical outcome. wisc.edu

Applications of 2 Cyano 6 Fluoropyridine in Complex Molecule Synthesis

Pharmaceutical Research and Drug Discovery

In pharmaceutical research, cyanopyridine derivatives are recognized as privileged structures due to their presence in numerous biologically active compounds. nih.gov They are employed both as key intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and as core components in the design of novel therapeutic agents targeting a wide array of diseases. nih.govnbinno.com The unique electronic properties conferred by the cyano and fluoro substituents make fluorinated cyanopyridines valuable precursors in creating new chemical entities with desired pharmacological profiles. guidechem.com

The utility of cyanopyridines as intermediates is well-established in the synthesis of various APIs. nbinno.com They serve as versatile starting materials that can be elaborated into more complex molecular architectures. For instance, related compounds like 2-acetyl-6-cyanopyridine have been identified as key intermediates in the synthesis of oligo-2,6-pyridines. google.com The reactivity of the cyano and fluoro groups allows for a range of chemical modifications, making compounds like 2-Cyano-6-fluoropyridine potential precursors for numerous APIs, although specific, large-scale industrial examples are not widely documented in public literature. The synthesis of the DPP-4 inhibitor Vildagliptin, for example, involves a nitrile-containing intermediate which highlights the importance of the cyano group in building complex APIs. beilstein-journals.org

The cyanopyridine scaffold is a cornerstone in the design of new drugs. Its rigid structure provides a defined orientation for appended functional groups to interact with biological targets. Researchers continuously explore cyanopyridine derivatives for their potential as kinase inhibitors, cytotoxic agents, and modulators of various cellular pathways, making them promising candidates for drug development. nih.gov

Cyanopyridine derivatives have demonstrated significant potential as both antiviral and anticancer agents. nih.gov

In antiviral research, various fluorinated nucleoside analogues have been investigated for their therapeutic properties. nih.govnih.gov While not directly derived from this compound, the development of these compounds underscores the importance of fluorine in creating potent antiviral drugs. For example, 2',3'-dideoxy-beta-L-5-fluorocytidine was found to be a highly active agent against HIV-1. nih.gov

In oncology, the cyanopyridine framework is a key component of numerous compounds designed to inhibit cancer cell proliferation. These derivatives have been shown to target various cancer-related proteins. For instance, novel 3-cyanopyridone derivatives have been synthesized and identified as potent inhibitors of oncogenic kinases such as Pim-1, VEGFR-2, and HER-2. mdpi.comnih.gov Some of these compounds have shown remarkable anticancer activity against a panel of human cancer cell lines. nih.govresearchgate.net

| Compound Class | Target | Activity/Example |

|---|---|---|

| Pyridopyrazolopyrimidines | Antiproliferative | Compound 11a showed superior potency to cisplatin (B142131) against the A-549 lung cancer cell line (IC50 = 9.24 µg/mL). nih.gov |

| Pyridopyrazolotriazines | Antiproliferative | Compound 16a was equipotent to cisplatin against the HepG-2 liver cancer cell line (IC50 = 6.45 µg/mL). nih.gov |

| Cyanopyridinones | Pim-1 Kinase | Compound 4d displayed the highest cytotoxic activity against the HepG-2 cell line (IC50 = 6.95 µM). nih.gov |

| 3-Cyano-2(1H)-pyridones | Antiproliferative | Compounds 7b and 8a showed potent inhibitory effects against the A549 lung carcinoma cell line. |

| 6-amino-5-cyano-2-thiopyrimidines | Antiproliferative | Compound 1c possessed broad-spectrum anticancer activity with high selectivity towards leukemia cell lines. nih.govresearchgate.net |

The integrated stress response (ISR) is a cellular signaling pathway implicated in the pathogenesis of various neurological diseases. nih.gov Compounds that can modulate the ISR are of significant interest for treating these conditions. While direct use of this compound has not been specified, the development of small molecule modulators often involves heterocyclic scaffolds. The structural features of fluorinated cyanopyridines could be leveraged to design specific inhibitors or activators of key ISR kinases, representing a potential therapeutic strategy for neurological disorders like Alzheimer's and Parkinson's disease. nih.gov

Derivatives of cyanopyridine have been synthesized and evaluated for their effectiveness against inflammation and microbial pathogens. nih.govyu.edu.jonih.gov

Several studies have reported the synthesis of new cyanopyridine analogues that exhibit significant anti-inflammatory activity. nih.gov These compounds often work by inhibiting inflammatory mediators. Similarly, the antimicrobial potential of cyanopyridines has been explored against various bacterial and fungal strains. yu.edu.jonih.govmdpi.com The introduction of different substituents on the cyanopyridine core allows for the tuning of antimicrobial specificity and potency.

| Compound Series | Biological Activity | Key Findings |

|---|---|---|

| 2-amino-4,6-diphenylpyridine-3-carbonitriles | Anti-inflammatory | Compounds Ie , If , and IIh demonstrated good anti-inflammatory activity compared to the standard drug indomethacin. nih.gov |

| 2-amino-4,6-diphenylpyridine-3-carbonitriles | Antimicrobial | Compound IIh showed significant activity against E. coli, while IId and IIf were active against S. aureus. nih.gov |

| 4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones | Antibacterial | Antibacterial activity was found to increase with the length of the aliphatic chain at the 4-position. yu.edu.jo |

| 2-amino-3-cyanopyridines | Antibacterial | Synthesized derivatives showed antibacterial effects against E. coli and B. subtilis. mdpi.com |

Xanthine (B1682287) oxidoreductase (XOR) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Overproduction of uric acid leads to hyperuricemia, a condition associated with gout. Therefore, inhibitors of XOR are primary therapeutic agents for treating this condition. nih.gov

Cyanopyridine derivatives have been explored in the design of novel XOR inhibitors. For example, Topiroxostat is a non-purine selective inhibitor of xanthine oxidoreductase that features a cyanopyridine moiety. Furthermore, a series of 1-phenylimidazole-4-carboxylic acid derivatives containing a cyanopyridine scaffold were synthesized and evaluated as potent XOR inhibitors. medchemexpress.com One compound from this series, designated Xanthine oxidoreductase-IN-2, demonstrated a very low IC50 value, indicating high inhibitory potency. medchemexpress.com The development of such compounds highlights the utility of the cyanopyridine structure in creating effective enzyme inhibitors. nih.gov

| Inhibitor | Structure Type | Inhibitory Potency (IC50) |

|---|---|---|

| Topiroxostat | Non-purine analogue with a cyanopyridine core | Clinically used for treating hyperuricemia. nih.gov |

| Xanthine oxidoreductase-IN-2 | 1-phenylimidazole-4-carboxylic acid derivative | 7.2 nM. medchemexpress.com |

Radioligand Synthesis for Positron Emission Tomography (PET) Imaging

This compound is a valuable precursor in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. The presence of a fluorine atom allows for the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), a widely used radionuclide in PET tracer development due to its convenient half-life and imaging characteristics tandfonline.comnih.gov. The synthesis of PET radioligands often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. The 6-fluoro position on the pyridine (B92270) ring of this compound can be synthetically targeted for such radiofluorination reactions.

Research has demonstrated the synthesis of novel N-fluoropyridyl-containing tropane (B1204802) derivatives as potential PET imaging agents for the dopamine (B1211576) transporter nih.gov. In these studies, a fluoropyridine moiety is crucial for the final radiolabeling step with fluorine-18 nih.gov. The cyano group in this compound offers a versatile handle for further chemical modifications, allowing for the attachment of the core molecule to various targeting vectors, such as proteins or peptides, which can then be directed to specific biological targets in the body for imaging purposes. The synthesis of PET tracers is a multi-step process that often involves the use of a precursor molecule that is chemically transformed in the final step to incorporate the radioactive isotope escholarship.orgradiologykey.com. This compound can serve as a key building block in the preparation of these complex precursors.

The development of novel PET tracers is crucial for advancing medical diagnostics in oncology, neurology, and cardiology tandfonline.com. The ability to synthesize a diverse range of radioligands from precursors like this compound is therefore of significant interest to researchers in the field of molecular imaging.

Agrochemical Development

The unique chemical structure of this compound, featuring both a fluorine atom and a cyano group on a pyridine ring, makes it a highly valuable building block in the development of modern agrochemicals nbinno.com.

This compound serves as a key intermediate in the synthesis of a variety of herbicides and pesticides google.com. The pyridine ring is a common scaffold in many agrochemicals, and the substituents at the 2- and 6-positions can be readily modified to create a diverse range of active ingredients nbinno.comnih.gov. The cyano group can be chemically transformed into other functional groups, providing a route to novel molecular architectures with specific biological activities nih.gov.

Fluorinated pyridine derivatives are widely used in the agrochemical industry nbinno.comnih.gov. For instance, 2-cyano-3-substituted-pyridinemethylaminoacrylates have been synthesized and shown to exhibit significant herbicidal activity as inhibitors of photosystem II (PSII) electron transport nih.gov. While this example uses a different isomer, it highlights the utility of the cyanofluoropyridine scaffold in creating potent herbicides. Patents in the agrochemical field often describe the preparation of cyanopyridine derivatives as crucial steps in the synthesis of new pesticides google.com.

The following table provides examples of agrochemicals that can be synthesized using fluorinated pyridine intermediates, illustrating the importance of this class of compounds.

| Agrochemical Class | Example of Potential Derivative Structure | Key Features from this compound |

| Herbicide | Pyridine-based propenoic acid derivative | Pyridine core, cyano group for modification |

| Insecticide | Neonicotinoid analogue | Fluorinated pyridine ring |

| Fungicide | Pyridine-based carboxamide | Cyano and fluoro functional groups for activity |

The incorporation of fluorine into agrochemical molecules, a key feature of this compound, is known to have a profound impact on their efficacy and environmental profiles ccspublishing.org.cnresearchgate.net. The high electronegativity of fluorine can alter the electronic properties of the molecule, often leading to enhanced binding to the target site in the pest or weed ccspublishing.org.cn. This can result in higher potency and lower application rates, which is both economically and environmentally beneficial.

Furthermore, the presence of a C-F bond can increase the metabolic stability of the agrochemical in the target organism, leading to longer-lasting efficacy nbinno.comresearchgate.net. This is because the C-F bond is very strong and not easily broken down by metabolic enzymes. This increased stability can also influence the environmental persistence of the compound.

The environmental fate of fluorinated agrochemicals is a subject of ongoing research researchgate.netfao.org. While increased stability can be advantageous for pest control, it can also lead to longer persistence in soil and water fao.org. The biodegradation of pyridine and its derivatives has been studied, and it is known that the pyridine ring can be degraded by microorganisms in the soil researchgate.nettandfonline.comasm.orgnih.govamanote.com. The presence of fluorine and a cyano group on the ring can influence the rate and pathway of this degradation. A favorable environmental profile with minimal effects on non-target organisms is a critical consideration in the development of new pesticides ccspublishing.org.cn.

Materials Science and Advanced Functional Materials

The unique electronic and physical properties of this compound make it a promising candidate for the synthesis of advanced functional materials.

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy nih.govnih.govmdpi.com. These properties make them suitable for a wide range of applications, from high-performance coatings to advanced membranes nih.govpageplace.de. Perfluoropyridine (PFPy), a related compound, has been extensively used in the synthesis of fluorinated polymers and networks nih.gov. The reactivity of the C-F bonds on the pyridine ring towards nucleophilic aromatic substitution allows for the incorporation of the fluorinated pyridine unit into polymer backbones or as pendant groups nih.gov.

This compound, with its reactive fluoro and cyano groups, can be utilized as a monomer or a crosslinking agent in the synthesis of novel fluorinated polymers. The cyano group can participate in polymerization reactions or be post-functionally modified to introduce other reactive sites. The resulting polymers would be expected to exhibit some of the desirable properties of fluorinated materials.

The following table summarizes the potential properties and applications of polymers derived from this compound.

| Polymer Type | Potential Properties | Potential Applications |

| Fluorinated Polyimides | High thermal stability, good mechanical properties, optical transparency | Aerospace components, flexible electronics, optical waveguides researchgate.netresearchgate.net |

| Fluorinated Polyurethanes | Chemical resistance, low surface energy, biocompatibility | Coatings, biomedical devices, textiles mdpi.com |

| Crosslinked Polymer Networks | High thermal and chemical stability, defined porous structure | Separation membranes, catalysts supports |

Cyanopyridine derivatives have been investigated for their applications in electronic and photonic materials, particularly in the field of organic light-emitting diodes (OLEDs) rsc.orgacs.org. The electron-withdrawing nature of the cyano and pyridine groups imparts electron-transporting properties to these molecules rsc.org. By incorporating larger π-conjugated groups, these materials can also exhibit light-emitting and bipolar transporting properties, making them suitable for use in simplified OLED device structures rsc.org.

The combination of a fluorinated pyridine ring and a cyano group in this compound suggests its potential as a building block for novel electronic and photonic materials. The fluorine substitution can enhance the electron-transporting properties and improve the stability of the material. Fluorinated porphyrinoids, for example, have been explored as efficient platforms for new photonic materials due to their tunable photophysical properties and enhanced stability nih.govbohrium.com.

The development of new materials for photonics is an active area of research, with applications ranging from optical waveguides to advanced sensors researchgate.netmdpi.com. The unique combination of functional groups in this compound makes it a promising candidate for the synthesis of materials with tailored optical and electronic properties for these next-generation technologies.

Ligand Design for Metal-Organic Complexes

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial as it dictates the structure, porosity, and ultimately the function of the resulting MOF. Pyridine derivatives are widely used as ligands in the design of MOFs due to the coordinating ability of the nitrogen atom in the pyridine ring.

Theoretically, this compound could serve as a ligand in the formation of metal-organic complexes. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the cyano group could potentially act as a secondary coordination site or as a functional group to modify the properties of the MOF pores. The fluorine atom would modulate the electron density of the pyridine ring, thereby influencing the strength of the metal-ligand bond.

However, a review of the current scientific literature does not provide specific examples of this compound being used as a primary ligand in the synthesis of well-characterized metal-organic frameworks. While the synthesis of metal complexes with various other substituted cyanopyridine ligands has been reported, the application of this specific compound in MOF chemistry is not yet extensively documented. The principles of MOF synthesis suggest that this compound could be a candidate for creating novel frameworks with tailored properties, but further research is required to explore this potential.

Bioconjugation and Chemical Biology

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or peptide. These techniques are fundamental in chemical biology for developing probes, diagnostics, and therapeutics. The reactivity of the cyano group in this compound, enhanced by the presence of the fluorine atom, makes it a candidate for specific bioconjugation reactions.

The primary application in this context involves the reaction of the cyano group with a thiol, typically from a cysteine residue within a peptide or protein. The fluorine atom at the 6-position acts as a strong electron-withdrawing group, which activates the nitrile carbon for nucleophilic attack by the thiolate anion of a cysteine residue. This reaction proceeds under mild, biocompatible conditions, which is a critical requirement for reactions involving sensitive biomolecules.

This type of reaction, often referred to as a cyano-thiol reaction, results in the formation of a stable thioimidate intermediate, which can then undergo further intramolecular reactions, leading to the formation of a stable covalent linkage. This selective modification of cysteine residues allows for the site-specific labeling of proteins and peptides with probes or other functional molecules.

Macrocyclization Strategies for Peptide Inhibitors

Peptide macrocyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased potency, stability, and cell permeability of peptide-based drugs. This compound can be incorporated into peptide synthesis to facilitate macrocyclization.

The strategy involves synthesizing a linear peptide that contains both a cysteine residue and an amino acid functionalized with a this compound moiety. Upon deprotection, the thiol group of the cysteine residue can react intramolecularly with the activated cyano group. This reaction, analogous to the intermolecular bioconjugation, forms a stable covalent bond that closes the peptide into a cyclic structure. This process is highly efficient and can be performed in aqueous solutions at neutral or slightly basic pH.

This method is a form of "peptide stapling," where a chemical linker is used to enforce a specific secondary structure, often an alpha-helix, which is important for mediating protein-protein interactions. The resulting macrocyclic peptide inhibitors often exhibit enhanced resistance to proteolytic degradation and improved ability to penetrate cell membranes.

The efficiency of this macrocyclization strategy is highlighted by the high yields and rapid reaction times observed with related cyanopyridine-based cyclizations. The table below summarizes typical reaction conditions and outcomes for such biocompatible macrocyclization reactions.

| Peptide Sequence (Schematic) | Cyclization Conditions | Reaction Half-Time (min) | Yield (%) |

| Cys-(AA)n-Xaa(2-cyanopyridine) | pH 7.5, aq. buffer, 37°C | < 10 | > 90% |

| Cys-(AA)n-Xaa(2-cyanopyridine) | pH 8.0, aq. buffer, 37°C | ~ 8 | > 90% |

| Cys-(AA)n-Xaa(2-cyanopyridine) | pH 6.0, aq. buffer, 37°C | ~ 15 | > 90% |

Data is representative of macrocyclization reactions using cyanopyridine derivatives with N-terminal cysteine residues. (AA)n represents a variable peptide chain, and Xaa represents an amino acid modified with the cyanopyridine moiety.

This strategy provides a robust and versatile method for the synthesis of conformationally constrained peptide inhibitors for various biological targets.

Analytical and Spectroscopic Characterization of 2 Cyano 6 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Cyano-6-fluoropyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the cyano and fluoro substituents. The proton adjacent to the fluorine atom (at C5) and the proton between the nitrogen and the cyano group (at C3) would likely show the most significant downfield shifts. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for the assignment of each signal to a specific proton.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would display six distinct signals for the six carbon atoms of the pyridine ring and the cyano group. The carbons directly attached to the electronegative fluorine (C6) and nitrogen atoms (C2), as well as the carbon of the cyano group, are expected to show the most downfield chemical shifts. The coupling between the fluorine and carbon atoms (¹JCF, ²JCF, etc.) would provide further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~140-150 |

| C3 | ~7.8-8.0 | ~120-130 |

| C4 | ~7.6-7.8 | ~140-150 |

| C5 | ~7.2-7.4 | ~110-120 |